2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is systematically named 2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile . Its structure consists of a pyridine ring substituted at the 2-position with a 3-fluorophenyl group and at the 6-position with a trifluoromethyl group, alongside a cyano (-C≡N) substituent at the 3-position.
| Structural Element | Description |
|---|---|
| Core Skeleton | Pyridine ring (C₅H₃N) |
| Position 2 Substituent | 3-Fluorophenyl group (C₆H₄F) |
| Position 3 Substituent | Cyano group (-C≡N) |
| Position 6 Substituent | Trifluoromethyl group (-CF₃) |
The cyano group at position 3 enhances the compound’s reactivity, while the trifluoromethyl group at position 6 contributes to its lipophilicity and metabolic stability. The 3-fluorophenyl substituent influences electronic distribution and intermolecular interactions.
CAS Registry Number and Alternative Chemical Identifiers
The compound is registered under the CAS number 935520-42-6 . Additional identifiers include:
These identifiers facilitate cross-referencing in chemical databases and literature.
Molecular Formula and Weight Analysis
The molecular formula of 2-(3-fluorophenyl)-6-(trifluoromethyl)nicotinonitrile is C₁₃H₆F₄N₂ , with a theoretical molecular weight of 266.20 g/mol . Below is the elemental composition and contribution to the molecular weight:
| Element | Atomic Mass | Quantity | Contribution to MW |
|---|---|---|---|
| Carbon (C) | 12.01 | 13 | 156.13 |
| Hydrogen (H) | 1.008 | 6 | 6.048 |
| Fluorine (F) | 19.00 | 4 | 76.00 |
| Nitrogen (N) | 14.01 | 2 | 28.02 |
| Total | 266.20 g/mol |
The molecular weight aligns with experimental data reported in chemical catalogs. The presence of fluorine atoms significantly impacts the compound’s physicochemical properties, including its electron-withdrawing effects and reduced hydrogen-bonding capacity.
Properties
IUPAC Name |
2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-10-3-1-2-8(6-10)12-9(7-18)4-5-11(19-12)13(15,16)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSBXZNNGXZWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the trifluoromethyl group and complete the nicotinonitrile structure. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The following table summarizes key analogs and their substituent differences:
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group at position 6 is a consistent feature, enhancing stability and modulating electronic effects. Substituents at position 2 (e.g., benzylamino, methylthio, or halogens) influence solubility and reactivity.
- Molecular Weight: Analogs range from 297.3 g/mol (dimethylamino-thienyl derivative, ) to 473.8 g/mol (triazole-containing compound, ), affecting pharmacokinetic properties like absorption.
Biological Activity
2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile, with the CAS number 935520-42-6, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and the nitrile functionality contribute significantly to its physicochemical properties and biological interactions.
- Molecular Formula : C13H6F4N2
- Molecular Weight : 286.19 g/mol
- CAS Number : 935520-42-6
Biological Activity Overview
The biological activity of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile has been explored in various studies, highlighting its potential as an antibacterial, anticancer, and enzyme-inhibiting agent. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can lead to improved biological activity.
Antibacterial Activity
Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antibacterial properties. For instance, studies on related compounds have shown that the incorporation of trifluoromethyl groups can significantly lower minimum inhibitory concentrations (MICs) against various bacterial strains.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 4.88 | B. mycoides |
| Compound B | 22.4 | E. coli |
| Compound C | 44.4 | C. albicans |
Anticancer Activity
The anticancer properties of similar compounds have been investigated against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The following table summarizes the IC50 values for some related compounds:
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 22.4 | PACA2 |
| Compound E | 44.4 | HCT116 |
| Doxorubicin | 52.1 | PACA2 |
These results suggest that the trifluoromethyl group may play a crucial role in enhancing the anticancer activity of these compounds.
The mechanism by which 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and bacterial survival.
- Receptor Interaction : It may interact with specific receptors or proteins, modulating their activity and leading to therapeutic effects.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the structure of nicotinonitrile derivatives can significantly impact their biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency due to increased lipophilicity and better receptor binding.
Case Studies
- Anticancer Efficacy : A study demonstrated that a series of trifluoromethyl-substituted nicotinonitriles showed enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts.
- Antibacterial Studies : In vitro studies revealed that derivatives with a trifluoromethyl group exhibited lower MIC values against resistant strains of bacteria, indicating potential for development as new antibiotics.
Q & A
Q. What are the common synthetic routes for 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinonitrile, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from nicotinonitrile precursors. Key steps include:
- Cyclocondensation : Formation of the pyridine ring using precursors like 3-fluorophenylacetonitrile and trifluoromethyl ketones under reflux conditions.
- Functionalization : Introduction of the trifluoromethyl group via nucleophilic substitution or radical-mediated reactions.
- Optimization : Reaction conditions (e.g., temperature: 80–120°C, solvents: DMSO or dichloromethane) and catalysts (e.g., KOH as a base) are critical for yield and purity .
- Purification : Column chromatography or recrystallization is used to isolate the final product (>95% purity).
Q. What spectroscopic and computational methods are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (e.g., DMSO-) confirm substituent positions. For example, aromatic protons appear at δ 7.35–8.42 ppm, and nitrile carbons at ~110–120 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 317.09 for CHClFN) .
- Computational Modeling : Density Functional Theory (DFT) predicts electronic properties, while molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from variations in:
- Purity : Impurities (>5%) can skew results. Validate purity via HPLC or GC-MS.
- Assay Conditions : Standardize protocols (e.g., enzyme concentration, pH) across labs.
- Target Selectivity : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (e.g., K values) .
- In Silico Cross-Validation : Compare docking results (e.g., Glide vs. MOE) to confirm binding poses .
Q. What strategies improve the compound’s bioavailability and target engagement in in vivo studies?
- Methodological Answer :
- Lipophilicity Enhancement : The trifluoromethyl group increases logP (e.g., calculated logP = 3.2), aiding membrane penetration. Validate via Caco-2 cell permeability assays .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility. Monitor release kinetics using LC-MS .
- Pharmacokinetic Profiling : Conduct rodent studies with IV/PO dosing to calculate AUC, t, and clearance rates .
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4 with 7-benzyloxy-4-trifluoromethylcoumarin) to measure IC.
- Metabolite Identification : Incubate with human liver microsomes (HLMs) and analyze metabolites via UPLC-QTOF-MS .
- Structural Insights : X-ray crystallography of enzyme-ligand complexes reveals binding motifs (e.g., hydrogen bonds with heme iron) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
